(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYHNILKPWNML-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Approach
The foundational method for synthesizing thioxothiazolidin derivatives involves cyclocondensation reactions. For the target compound, the process typically begins with the formation of the thiazolidin-4-one scaffold. A representative protocol involves reacting 2-thioxothiazolidin-4-one with furan-2-carbaldehyde in the presence of a base to form the methylene bridge. Subsequent alkylation with bromobutanoic acid introduces the carboxylic acid side chain.
Reaction Conditions :
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Step 1 : Thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and piperidine (catalytic) in ethanol under reflux for 6–8 hours yield the intermediate (E)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one .
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Step 2 : Alkylation with 4-bromobutanoic acid (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours affords the final product .
Yield Optimization :
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The stereoselective formation of the E-isomer is favored by using polar aprotic solvents (e.g., DMF) and elevated temperatures .
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Table 1 summarizes key parameters from analogous syntheses:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent (Step 1) | Ethanol | 72 | 95 | |
| Catalyst (Step 1) | Piperidine | 68 | 93 | |
| Reaction Time (Step 2) | 12 hours | 65 | 90 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. This method is particularly effective for the condensation step, where traditional heating may lead to side reactions.
Protocol :
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Step 1 : A mixture of thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.1 equiv), and acetic acid (catalytic) is irradiated at 120°C for 20 minutes .
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Step 2 : The intermediate is reacted with 4-bromobutanoic acid (1.3 equiv) in acetonitrile under microwave conditions (100°C, 15 minutes) .
Advantages :
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40–50% reduction in total reaction time compared to classical methods.
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Enhanced regioselectivity for the E-isomer due to uniform heating .
Catalytic Methods Using Lewis Acids
Lewis acids such as zinc chloride or boron trifluoride etherate catalyze the formation of the methylene bridge, improving reaction efficiency.
Procedure :
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Step 1 : Thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and ZnCl₂ (0.1 equiv) in toluene at 110°C for 4 hours .
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Step 2 : Alkylation with 4-bromobutanoic acid (1.5 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours .
Key Findings :
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ZnCl₂ increases the reaction rate by stabilizing the transition state during condensation.
Characterization and Analytical Techniques
Structural Confirmation :
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Infrared Spectroscopy (IR) : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 1650 cm⁻¹ (C=C stretch) .
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry (MS) : Molecular ion peak at m/z 311.38 [M+H]⁺ .
Purity Assessment :
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High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity .
Industrial-Scale Considerations
Process Optimization :
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Solvent Recycling : Ethanol and DMF are recovered via distillation, reducing costs by 20–25% .
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Waste Management : Thiol byproducts are neutralized with sodium hypochlorite to minimize environmental impact .
Regulatory Compliance :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carbonyl group in the thioxothiazolidinone core can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thioxothiazolidinone derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows for various modifications, enabling the development of new compounds with tailored properties.
Biology
The compound has garnered attention for its potential antimicrobial and anticancer properties . Research indicates that derivatives of thioxothiazolidinones exhibit significant biological activities, which could be harnessed for therapeutic applications. For instance, studies have shown that similar compounds can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thioxothiazolidinone derivatives against various bacterial strains. The results indicated that certain derivatives showed notable inhibition zones, suggesting their potential as new antibacterial agents.
Medicine
In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with biological targets makes it a candidate for pharmaceuticals aimed at treating infections and cancer. The compound's mechanism of action may involve disrupting cellular processes by inhibiting enzyme activity related to bacterial cell wall synthesis or cancer cell proliferation.
Industrial Applications
The compound may also find applications in materials science, particularly in developing new materials with enhanced stability or reactivity. Its structural features could be beneficial in designing novel catalysts or polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The furan ring and thioxothiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Antibacterial Activity
- The target compound’s furan-2-ylmethylene group shows moderate activity against Gram-positive bacteria, but 4c (with a 4-chlorophenyl substituent and 4-methylpentanoic acid chain) exhibits superior potency (MIC = 2 µg/mL) against multidrug-resistant Staphylococcus aureus (MRSA) .
- 13e , with a nitro-substituted phenyl group, demonstrates enhanced activity due to electron-withdrawing effects that improve membrane penetration .
Anticancer Activity
Structure-Activity Relationship (SAR) Trends
Arylidene Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial and anticancer activity . Furan groups contribute to π-stacking but may reduce potency compared to nitro- or chloro-substituted analogs .
Acid Chain Length: Butanoic acid chains balance solubility and bioavailability, while longer chains (e.g., 4-methylpentanoic acid) improve target binding .
Stereochemistry :
- The E-isomer is generally more active than the Z-isomer due to optimal spatial orientation for target interaction .
Mechanistic Insights
- Antibacterial Mechanism: Thiazolidinone derivatives inhibit bacterial cell wall synthesis or autophosphorylation of histidine kinases (e.g., YycG in Bacillus subtilis) .
- Anticancer Mechanism : Caspase-dependent apoptosis and inhibition of kinases (e.g., pteridine reductase 1) are proposed pathways .
Biological Activity
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that incorporates a furan ring and a thioxothiazolidinone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- A furan ring , which is known for its role in various biological activities.
- A thioxothiazolidinone moiety , contributing to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that thiazolidinone derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner .
Key Findings:
- Cell Line Studies : The compound exhibited cytotoxic effects on two different human leukemia cell lines, with specific derivatives showing enhanced activity.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays, indicating that these compounds can trigger programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has been explored for its antimicrobial potential. Thiazolidinone derivatives have shown promising results against various bacterial strains, suggesting a broad spectrum of activity.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways. The furan ring and thioxothiazolidinone moiety may play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity.
Study 1: Antiproliferative Effects
A study published in PubMed highlighted the synthesis of various thiazolidinone compounds and their evaluation for anticancer activity. Among these, specific derivatives demonstrated potent effects on leukemia cells, indicating that modifications at the C-terminal significantly influence biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5e | 10 | HL60 |
| 5f | 15 | K562 |
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of thiazolidinone derivatives. The study revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5g | Staphylococcus aureus | 18 |
| 5h | Escherichia coli | 15 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and furfural derivatives, followed by alkylation with butanoic acid precursors. Critical optimization parameters include:
- Solvent choice : Acetic acid is commonly used due to its ability to stabilize intermediates .
- Catalysts : Sodium acetate accelerates condensation by acting as a mild base .
- Temperature : Reflux conditions (100–110°C) are optimal for achieving high yields .
- Reaction time : 2.5–3 hours under reflux minimizes side reactions .
- Data Contradictions : Discrepancies in yields (e.g., 48–70%) may arise from variations in purification methods (e.g., recrystallization vs. column chromatography) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Methods :
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- NMR : NMR identifies furan proton signals (δ 6.5–7.5 ppm) and butanoic acid chain integration .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Q. How can researchers address solubility challenges during biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while maintaining cell viability .
- pH adjustment : Sodium bicarbonate buffers (pH 7.4) enhance aqueous solubility of the butanoic acid moiety .
- Liposomal encapsulation : Improves bioavailability for in vivo studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity against cancer or microbial targets?
- Experimental Design :
- In vitro assays : Conduct MTT assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial susceptibility testing (MIC against E. coli, C. albicans) .
- Target identification : Use molecular docking to predict interactions with enzymes like COX-2 or thymidylate synthase .
- Pathway analysis : RNA sequencing to identify differentially expressed genes post-treatment .
- Data Contradictions : Variability in IC₅₀ values may stem from differences in cell culture conditions or compound purity (>95% required) .
Q. What computational approaches validate the (E)-isomer’s stability and reactivity?
- Methods :
- DFT calculations : Compare Gibbs free energy between (E)- and (Z)-isomers to confirm thermodynamic stability .
- Molecular dynamics (MD) : Simulate interactions in lipid bilayers to predict membrane permeability .
- QSAR modeling : Correlate substituent effects (e.g., furan vs. phenyl) with bioactivity .
Q. How can structural derivatives improve pharmacokinetic properties?
- SAR Strategies :
- Substituent modification : Replace the furan ring with thiophene or pyridine to alter lipophilicity (logP) .
- Prodrug design : Esterify the carboxylic acid group to enhance oral absorption .
- Table : Example Derivatives and Properties
| Derivative | Modification | logP | IC₅₀ (μM) |
|---|---|---|---|
| Ethyl ester variant | Butanoic acid → ethyl | 2.1 | 12.3 |
| Thiophene-substituted | Furan → thiophene | 3.0 | 8.7 |
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported antioxidant activity?
- Root Causes :
- Assay variability : DPPH vs. ABTS assays measure different radical quenching mechanisms .
- Concentration gradients : Non-linear dose-response curves require EC₅₀ calculations instead of single-point data .
- Mitigation : Standardize protocols (e.g., ISO 10993-5) and use positive controls (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
